lacto-N-neotetraose

Description

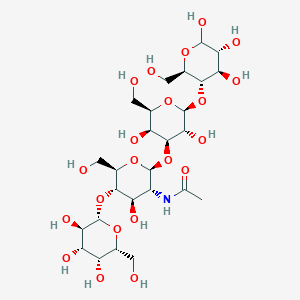

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H45NO21 |

|---|---|

Molecular Weight |

707.6 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)20(46-25-18(39)15(36)12(33)7(2-28)43-25)10(5-31)45-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-9(4-30)42-23(41)17(38)16(21)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14-,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1 |

InChI Key |

IEQCXFNWPAHHQR-YKLSGRGUSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Lacto-N-neotetraose: A Technical Guide to Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in infant health and development. As a complex tetrasaccharide, its biological activities are multifaceted, ranging from shaping the gut microbiome to modulating the immune system. This technical guide provides an in-depth overview of the structure and function of LNnT, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Structure and Chemical Properties of this compound

This compound is a linear tetrasaccharide with the systematic name β-D-galactopyranosyl-(1→4)-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose.[1] It is a structural isomer of Lacto-N-tetraose (LNT), differing in the linkage between galactose and N-acetylglucosamine.[1] This seemingly minor structural difference leads to distinct biological properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Systematic Name | β-D-galactopyranosyl-(1→4)-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose | [1] |

| Common Name | This compound, LNnT | [2] |

| Molecular Formula | C26H45NO21 | [3] |

| Molecular Weight | 707.63 g/mol | [3] |

| CAS Number | 13007-32-4 | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Type | Type 2 Human Milk Oligosaccharide | [2] |

Biological Functions of this compound

LNnT exerts a range of biological effects that are of significant interest in the fields of nutrition, microbiology, and immunology.

Prebiotic Activity and Gut Microbiota Modulation

LNnT is not readily digested by human intestinal enzymes and reaches the colon intact, where it serves as a selective prebiotic for beneficial gut bacteria, most notably species of the genus Bifidobacterium.

Table 2: Quantitative Data on the Prebiotic Effects of LNnT

| Study Type | Model | LNnT Concentration | Key Findings | Reference(s) |

| In vitro fermentation | Fecal microbiota from healthy adults | 10 mg/mL | Significant increase in the relative abundance of Bifidobacterium and Actinobacteria. Reduction in Firmicutes and Proteobacteria. | [5] |

| In vitro fermentation | Bifidobacterium longum subsp. infantis | 2% (w/v) | Shift in acetate to lactate ratio to ~2.0, indicating altered metabolism compared to its constituent monosaccharides. | [6] |

| Clinical Trial | Healthy adults | 10g/day (in combination with 2'-FL) | Significant increase in the relative abundance of Bifidobacterium after 2 weeks of supplementation. | [7] |

| Clinical Trial | Infants with severe acute malnutrition | 1.6g/6-hourly feed | Reduction in fecal myeloperoxidase (MPO), an indicator of gut inflammation. |

Immunomodulatory Effects

LNnT has been shown to directly and indirectly modulate the host immune system, contributing to a balanced immune response and potentially reducing the risk of inflammatory conditions.

Table 3: Quantitative Data on the Immunomodulatory Effects of LNnT

| Study Type | Model | LNnT Concentration/Dose | Key Findings | Reference(s) |

| In vivo | Mice | Intraperitoneal injection of LNnT-Dextran | Expansion of Gr1+/CD11b+/F4/80+ cells that spontaneously produced higher levels of IL-10 and TGF-β compared to control. | |

| In vitro | Co-culture of Gr1+ cells and naive CD4+ T cells | N/A | Suppression of naive CD4+ T cell proliferation. | |

| Clinical Trial | Infants | Formula with 2'-FL and LNnT | Reduced incidence of parent-reported bronchitis and lower respiratory tract infections in the first year of life. Reduced use of antibiotics and antipyretics. |

Anti-Adhesive Properties and Gut Barrier Function

LNnT can act as a soluble decoy receptor, preventing the adhesion of pathogenic bacteria to the intestinal epithelium. It also contributes to the integrity of the gut barrier.

Table 4: Quantitative Data on Anti-Adhesive and Gut Barrier Effects of LNnT

| Study Type | Model | Pathogen/Condition | LNnT Concentration | Key Findings | Reference(s) |

| In vitro | Caco-2 cells | Enteroinvasive E. coli | Not specified | Inhibition of bacterial adhesion. | |

| In vitro | Caco-2 cells | Streptococcus pneumoniae | Not specified | Reduction in bacterial adhesion. | |

| In vitro | Caco-2 cell monolayer | N/A | Increased transepithelial electrical resistance (TEER), indicating enhanced barrier function. | [6] |

Role in Brain Development

Emerging evidence suggests a link between HMOs, including LNnT, and cognitive development in infants. This is thought to be mediated through the gut-brain axis.

Table 5: Data on the Association of LNnT with Cognitive Development

| Study Type | Population | Assessment Tool | Key Findings | Reference(s) |

| Observational Cohort | Latino mother-infant dyads | Bayley Scales of Infant and Toddler Development (BSID-III) at 2 years | Higher concentrations of LNnT in breast milk at 1 and 6 months were part of a combination of HMOs that significantly predicted higher cognitive scores. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the functions of LNnT.

In Vitro Prebiotic Activity Assay

Methodology:

-

Media Preparation: Prepare a basal medium for anaerobic bacteria (e.g., containing peptone, yeast extract, and salts). Autoclave and cool under anaerobic conditions. Add a filter-sterilized solution of LNnT to a final concentration of 10 mg/mL.

-

Inoculum Preparation: For studies with fecal microbiota, obtain fresh fecal samples from healthy donors and prepare a 10% (w/v) slurry in a sterile anaerobic buffer. For studies with specific strains, grow the desired Bifidobacterium species in a suitable medium to the late logarithmic phase.

-

Incubation: In an anaerobic chamber, inoculate the LNnT-containing medium with the fecal slurry (e.g., 1% v/v) or the bacterial culture. Incubate at 37°C for 24 to 48 hours.

-

Sampling and Analysis: At various time points (e.g., 0, 24, and 48 hours), collect aliquots for analysis.

-

Microbiota Composition: Extract bacterial DNA and perform 16S rRNA gene sequencing to determine changes in the relative abundance of different bacterial taxa.

-

SCFA Analysis: Centrifuge the samples and analyze the supernatant for short-chain fatty acids (e.g., acetate, propionate, butyrate) using gas chromatography-mass spectrometry (GC-MS).

-

Caco-2 Cell Permeability (TEER) Assay

Methodology:

-

Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

TEER Measurement: Use a voltohmmeter with "chopstick" electrodes to measure the TEER. Place the longer electrode in the basolateral compartment and the shorter electrode in the apical compartment.

-

Treatment: Once a stable TEER reading is achieved, treat the apical side of the Caco-2 monolayers with different concentrations of LNnT dissolved in cell culture medium. Include a medium-only control.

-

Monitoring: Measure the TEER at various time points after the addition of LNnT (e.g., 24, 48, and 72 hours).

-

Data Analysis: Subtract the resistance of a blank insert from the measured resistance and multiply by the surface area of the insert to obtain the TEER value in Ω·cm². Compare the TEER values of LNnT-treated cells to the control to determine the effect on barrier function.

Pathogen Adhesion Inhibition Assay

Methodology:

-

Cell Culture: Grow Caco-2 cells to confluence in 24-well plates.

-

Bacterial Culture: Grow the pathogenic bacterial strain (e.g., enteropathogenic E. coli) to the mid-logarithmic phase.

-

Inhibition Assay:

-

Competition: Simultaneously add the pathogenic bacteria and LNnT (at various concentrations) to the Caco-2 cells.

-

Exclusion: Pre-incubate the Caco-2 cells with LNnT for a specific period (e.g., 1 hour) before adding the pathogenic bacteria.

-

Displacement: Allow the pathogenic bacteria to adhere to the Caco-2 cells first, then add LNnT.

-

-

Incubation and Washing: Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C. After incubation, wash the wells several times with sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.

-

Quantification: Lyse the Caco-2 cells with a detergent (e.g., Triton X-100) to release the adherent bacteria. Perform serial dilutions of the lysate and plate on appropriate agar to enumerate the colony-forming units (CFUs).

-

Data Analysis: Calculate the percentage of adhesion inhibition by comparing the number of adherent bacteria in the presence of LNnT to the control (without LNnT).

Conclusion

This compound is a key bioactive component of human milk with a well-defined structure and a diverse range of beneficial functions. Its ability to selectively promote the growth of beneficial gut bacteria, modulate the immune system, and protect against pathogens underscores its importance in infant nutrition and its potential for broader applications in functional foods and therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanisms of action and potential applications of this important human milk oligosaccharide.

References

- 1. Lacto-N-tetraose - Wikipedia [en.wikipedia.org]

- 2. layerorigin.com [layerorigin.com]

- 3. fda.gov [fda.gov]

- 4. This compound | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 5. This compound | 13007-32-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound (LNnT / neo-LNT) with terminal azide (Linker-N3 B) [elicityl-oligotech.com]

The Biological Role of Lacto-N-neotetraose (LNnT) in Infants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-neotetraose (LNnT), a prominent neutral human milk oligosaccharide (HMO), is a critical bioactive component of human breast milk, playing a multifaceted role in infant development. Beyond its basic nutritional value, LNnT is indigestible by the infant and functions as a selective prebiotic, a modulator of the immune system, and a promoter of intestinal barrier integrity. This technical guide provides an in-depth analysis of the biological functions of LNnT, supported by quantitative data from recent clinical trials, detailed experimental methodologies used in its study, and visualizations of key biological pathways and workflows.

Introduction: The Significance of this compound

Human milk oligosaccharides (HMOs) are the third most abundant solid component of human milk, after lactose and lipids.[1] this compound (LNnT) is one of the most abundant neutral core HMOs, structurally composed of D-galactose, N-acetyl-D-glucosamine, another D-galactose, and D-glucose.[2] Its unique structure prevents its digestion by the infant's own enzymes, allowing it to reach the lower gut intact where it exerts its primary biological functions.[3] Research has demonstrated that LNnT is integral to establishing a healthy gut microbiome, modulating immune responses, and protecting against pathogens.[4][5] As such, LNnT is a key focus for the development of advanced infant formulas that aim to more closely mimic the functional benefits of human breast milk.[6]

Core Biological Roles of LNnT in Infants

Microbiome Modulation: The Prebiotic Effect

LNnT's primary and most well-documented role is its function as a selective prebiotic. It promotes the growth of beneficial gut bacteria, particularly species of the genus Bifidobacterium.[2][4] Certain species, like Bifidobacterium longum subsp. infantis, have evolved specific metabolic pathways to utilize HMOs like LNnT, giving them a competitive advantage in the infant gut.[3][7] The fermentation of LNnT by these bacteria leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[5] These SCFAs lower the intestinal pH, creating an environment that inhibits the growth of potential pathogens, and serve as an energy source for colonocytes, further strengthening the gut barrier.[8]

Immune System Development and Modulation

LNnT plays a crucial role in educating and maturing the naïve infant immune system.[9] Its functions are twofold: direct interaction with immune cells and indirect modulation via the gut microbiota.

-

Anti-Adhesive and Anti-Pathogenic Properties: Structurally, LNnT can mimic cell surface glycans that pathogens use for attachment. By acting as a soluble decoy, LNnT binds to pathogens in the gut lumen, preventing their adhesion to the intestinal epithelium and subsequent infection.[2] This mechanism has been suggested to offer protection against various pathogens.[1]

-

Anti-Inflammatory Effects: LNnT has demonstrated direct anti-inflammatory properties. In vitro studies using fetal intestinal epithelial cells have shown that LNnT can significantly attenuate inflammation induced by Tumor Necrosis Factor-alpha (TNF-α).[9] This is achieved, in part, by interacting with TNF Receptor 1 (TNFR1), modulating the downstream inflammatory cascade.[9]

-

Immune Cell Regulation: LNnT contributes to a balanced T-helper 1 (Th1)/T-helper 2 (Th2) immune response, which is critical for preventing allergic diseases.[5][10] It can directly modulate the gene expression of intestinal cells and influence cytokine secretion by immune cells.[1][10]

Enhancement of Intestinal Barrier Function

A robust intestinal barrier is vital for preventing the translocation of harmful substances from the gut into the bloodstream. LNnT contributes to the maturation and integrity of this barrier. Studies in animal models have shown that LNnT promotes the proliferation and differentiation of intestinal stem cells, leading to enhanced growth of the intestinal epithelium.[11] By fostering the growth of SCFA-producing bacteria, LNnT indirectly supports the health of epithelial cells and the expression of tight junction proteins that seal the gaps between them.[6][8]

The Gut-Brain Axis and Neuronal Development

Emerging research points to a potential role for HMOs, including LNnT, in cognitive development through the gut-brain axis.[12] The gut microbiome, shaped by HMOs, can influence brain development and function. Furthermore, some studies have found associations between the consumption of specific HMO combinations, including LNnT, at 1 and 6 months of age and higher cognitive scores at 2 years.[13] While the mechanisms are still under investigation, this represents a promising area of LNnT research.

Quantitative Data from Clinical Studies

The supplementation of infant formula with LNnT, often in combination with 2'-fucosyllactose (2'-FL), has been evaluated in numerous randomized controlled trials. The following tables summarize key quantitative findings from these studies.

| Table 1: Effects of LNnT-Supplemented Formula on Infant Morbidity and Medication Use | |

| Outcome Measure | Finding |

| Parent-Reported Bronchitis | Infants receiving formula with 2'-FL and LNnT had significantly fewer reports of bronchitis through 4, 6, and 12 months compared to the control group.[10][14][15] |

| Lower Respiratory Tract Infections | Reduced incidence through 12 months in the HMO-supplemented group.[10][15] |

| Antipyretic (Fever Reducer) Use | Significantly lower use through 4 months in infants fed the HMO-supplemented formula.[10][14] |

| Antibiotic Use | Significantly lower use through 6 and 12 months in the HMO-supplemented group.[10][14] |

| Table 2: Effects of LNnT-Supplemented Formula on Infant Gut Microbiota | |

| Microbiota Composition | The gut microbiota of infants fed formula with 2'-FL and LNnT was significantly different from the control group and closer to that of breastfed infants at 3 months of age.[16] |

| Bifidobacterium Abundance | Greater abundance of beneficial Bifidobacterium was observed in infants fed the HMO-supplemented formula compared to the control group.[14][16] |

| Potentially Pathogenic Bacteria | Lower abundance of Escherichia and unclassified Peptostreptococcaceae was observed in the HMO-supplemented group.[14][16] |

| Table 3: Effects of LNnT on Fecal Metabolites and Gut Health Markers | |

| Short-Chain Fatty Acids (SCFAs) | Fermentation of LNnT by B. infantis leads to a significant shift in the acetate to lactate ratio (from ~1.5 to >1.7), indicating altered metabolic activity.[17] Inefficient metabolism of LNnT can also increase formic acid and ethanol production.[17] |

| Fecal pH | Infant formula with a blend of five HMOs, including LNnT, resulted in a significantly lower fecal pH compared to the control group, approaching that of breastfed infants.[18] |

| Gut Maturation Markers | At 3 months, infants fed a five-HMO blend (including LNnT) had higher fecal secretory immunoglobulin A (sIgA) and lower alpha-1-antitrypsin.[7][18] At 6 months, sIgA remained higher and calprotectin was lower.[7][18] |

Key Experimental Protocols

The following sections detail common methodologies used to investigate the biological effects of LNnT.

Microbiome Analysis via 16S rRNA Gene Sequencing

This protocol is used to profile the taxonomic composition of the infant gut microbiota from fecal samples.

-

Fecal Sample Collection and DNA Extraction:

-

Collect infant fecal samples and store immediately at -80°C.

-

Extract total genomic DNA from a small aliquot (e.g., 100-200 mg) of the fecal sample using a validated commercial kit (e.g., QIAamp PowerFecal Pro DNA Kit).

-

Include negative controls (extraction blanks) to monitor for contamination.[2]

-

-

PCR Amplification of the 16S rRNA Gene:

-

Amplify a specific hypervariable region of the 16S rRNA gene (commonly the V4 region) using universal primers (e.g., 515F/806R) adapted with Illumina sequencing adapters.[19]

-

Perform PCR in triplicate for each sample to minimize amplification bias.[19]

-

PCR cycling conditions are typically: initial denaturation at 94°C for 3 minutes; followed by 25-35 cycles of 94°C for 45-60 seconds, 55°C for 60 seconds, and 72°C for 60 seconds; and a final extension at 72°C for 10 minutes.[4]

-

-

Library Preparation and Sequencing:

-

Pool the triplicate PCR products for each sample.

-

Purify the pooled amplicons using magnetic beads (e.g., AMPure XP).

-

Perform a second round of PCR to attach dual indices and sequencing adapters.

-

Purify the final indexed amplicons, quantify, and pool them in equimolar concentrations.

-

Sequence the final library on an Illumina MiSeq or NovaSeq platform.[2]

-

-

Bioinformatic Analysis:

-

Process raw sequencing reads to remove adapters, low-quality reads, and chimeras using software like QIIME 2 or DADA2.[1]

-

Cluster sequences into Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to each ASV using a reference database (e.g., SILVA, Greengenes).

-

Perform statistical analyses to compare microbial diversity and relative abundances between study groups.

-

Pathogen Adhesion Inhibition Assay using Caco-2 Cells

This in vitro assay assesses the ability of LNnT to inhibit the attachment of pathogens to intestinal epithelial cells.

-

Cell Culture:

-

Culture human intestinal Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Seed cells in 24-well plates and grow until they form a differentiated, confluent monolayer (typically 17-21 days), which mimics the intestinal barrier.[20]

-

-

Pathogen Preparation:

-

Grow the pathogenic bacterial strain of interest (e.g., Enteropathogenic E. coli) to mid-log phase in an appropriate broth.

-

Wash the bacterial cells with phosphate-buffered saline (PBS) and resuspend in antibiotic-free cell culture medium to a desired concentration (e.g., 1x10⁸ CFU/mL).

-

-

Adhesion Assay:

-

Pre-incubate the Caco-2 cell monolayers with LNnT at various physiological concentrations for a set period (e.g., 1 hour at 37°C). Control wells receive medium only.

-

Wash the monolayers gently with PBS to remove unbound LNnT.

-

Add the prepared pathogen suspension to the wells (with and without LNnT pre-incubation) at a specific multiplicity of infection (MOI).

-

Incubate for a defined period (e.g., 2-3 hours) to allow for bacterial adhesion.[21]

-

-

Quantification of Adherent Bacteria:

-

Wash the monolayers vigorously (e.g., 3-5 times) with PBS to remove non-adherent bacteria.

-

Lyse the Caco-2 cells with a detergent solution (e.g., 0.1-1% Triton X-100) to release the adherent bacteria.[3][20]

-

Perform serial dilutions of the lysate and plate on appropriate agar to enumerate the colony-forming units (CFU).

-

Calculate the percentage of adhesion inhibition by comparing the CFU counts from LNnT-treated wells to the control wells.

-

Cytokine Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol measures the concentration of specific cytokines (e.g., TNF-α, IL-10) in infant plasma or in supernatants from cell culture experiments.

-

Sample Collection and Preparation:

-

For clinical trials, collect infant blood samples in appropriate anticoagulant tubes (e.g., EDTA).

-

Centrifuge the blood to separate the plasma and store at -80°C until analysis.

-

For in vitro experiments, collect the cell culture supernatant after stimulation.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.[13]

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).

-

Add plasma samples and a series of known cytokine standards to the wells and incubate.[22]

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody specific for a different epitope on the cytokine and incubate.[13]

-

Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP).

-

Wash again and add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.[13]

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Calculate the concentration of the cytokine in the infant plasma samples by interpolating their absorbance values from the standard curve.

-

Signaling Pathways and Workflows

LNnT Modulation of TNF-α Signaling

LNnT can directly modulate inflammatory signaling in intestinal epithelial cells. One key mechanism is its interaction with the TNF-α signaling pathway, which is crucial in inflammatory conditions. LNnT has been shown to attenuate TNF-α-induced inflammation by interacting with TNF Receptor 1 (TNFR1).

Caption: LNnT interaction with TNFR1 to attenuate TNF-α pro-inflammatory signaling.

General Workflow for a Clinical Trial on LNnT

This diagram outlines the typical phases of a randomized controlled trial designed to evaluate the effects of an LNnT-supplemented infant formula.

Caption: Workflow of a randomized controlled trial for LNnT-supplemented infant formula.

Conclusion and Future Directions

This compound is a key bioactive component of human milk with well-documented benefits for the infant gut microbiome and developing immune system. Clinical evidence robustly supports its role in promoting a Bifidobacterium-dominant microbiota and reducing the incidence of common infant illnesses when added to infant formula. Its mechanisms of action, including direct interaction with host immune receptors like TNFR1, are becoming clearer, providing a strong scientific basis for its inclusion in next-generation nutritional products.

Future research should focus on elucidating the specific dose-response relationships of LNnT, understanding its synergistic effects with other HMOs, and further exploring its impact on the gut-brain axis and long-term cognitive outcomes. Continued investigation into the precise molecular signaling pathways it modulates will be critical for drug development professionals seeking to leverage its therapeutic potential.

References

- 1. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A protocol for characterization of extremely preterm infant gut microbiota in double-blind clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Milk Oligosaccharides and Lactose Differentially Affect Infant Gut Microbiota and Intestinal Barrier In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbiota-derived short chain fatty acids in pediatric health and diseases: from gut development to neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Probiotic Properties of Chicken-Derived Highly Adherent Lactic Acid Bacteria and Inhibition of Enteropathogenic Bacteria in Caco-2 Cells [mdpi.com]

- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Term Infant Formulas Influencing Gut Microbiota: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and this compound Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. aaem.pl [aaem.pl]

- 21. The Effects of Cellular Membrane Damage on the Long-Term Storage and Adhesion of Probiotic Bacteria in Caco-2 Cell Line [mdpi.com]

- 22. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

Lacto-N-neotetraose: A Prebiotic Human Milk Oligosaccharide for Gut Health and Immune Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in infant health and development. As a prebiotic, LNnT selectively stimulates the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species, contributing to a healthy gut microbiome. Beyond its prebiotic function, LNnT exhibits significant immunomodulatory and anti-inflammatory properties, primarily through its interaction with intestinal epithelial cells and modulation of key signaling pathways. This technical guide provides a comprehensive overview of the current scientific understanding of LNnT, including its impact on gut microbiota, its mechanisms of action on host cells, and detailed experimental protocols for its study.

Prebiotic Effects of this compound on Gut Microbiota

LNnT is not digested by human intestinal enzymes and reaches the colon intact, where it is selectively fermented by specific gut microorganisms. This selective fermentation leads to a significant shift in the gut microbial composition, favoring the growth of beneficial bacteria while inhibiting the proliferation of potential pathogens.

Stimulation of Beneficial Bacteria

In vitro fermentation studies have consistently demonstrated the potent bifidogenic effect of LNnT. It serves as a preferred carbon source for several Bifidobacterium species, including B. longum subsp. infantis, B. adolescentis, and B. breve. This selective stimulation leads to an increase in the relative abundance of these beneficial microbes in the gut.

| Bacterial Species | Fold Change / Observation | Reference |

| Bifidobacterium spp. | Increased abundance in the presence of LNnT. | [1] |

| Bifidobacterium longum subsp. infantis | Efficiently metabolizes LNnT. | [2] |

| Bifidobacterium adolescentis | Dose-dependent increase in abundance with GOS, a similar prebiotic. | [3] |

| Lactobacillus spp. | LNnT promotes the recovery of Lactobacillus after antibiotic exposure. | [4] |

| Clostridioides difficile | LNnT treatment led to a strong decrease in C. difficile levels (>4 log CFU/mL).[5] | [6] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of LNnT by gut bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate, and to a lesser extent propionate and butyrate. These SCFAs have numerous beneficial effects on host health, including serving as an energy source for colonocytes, maintaining gut barrier integrity, and modulating the immune system.

| Short-Chain Fatty Acid | Concentration / Observation | Experimental Model | Reference |

| Acetate | Highest amounts produced from LNnT fermentation by B. longum subsp. infantis. | In vitro fermentation | [1] |

| Acetate | LNnT fermentation produced high concentrations of acetate (98–104 mM). | In vitro fermentation with infant fecal microbiota | [7] |

| Butyrate | LNnT fermentation produced larger amounts of butyrate compared to other substrates. | In vitro fermentation with piglet fecal microbiota | [8] |

| Propionate | LNnT fermentation led to the production of propionate. | In vitro fermentation with piglet fecal microbiota | [8] |

Immunomodulatory and Anti-inflammatory Mechanisms of Action

LNnT exerts direct effects on the host's immune system, primarily through its interaction with intestinal epithelial cells. This interaction modulates inflammatory responses and contributes to the maintenance of gut homeostasis.

Attenuation of TNF-α Induced Inflammation

One of the key anti-inflammatory mechanisms of LNnT is its ability to attenuate the inflammatory signaling induced by tumor necrosis factor-alpha (TNF-α). LNnT has been shown to directly interact with TNF receptor 1 (TNFR1) on the surface of fetal intestinal epithelial cells. This interaction can lead to the shedding of soluble TNFR1, which acts as a decoy receptor, and can also directly block the binding of TNF-α to its receptor, thereby inhibiting downstream inflammatory signaling.[9][10]

| Cytokine | Effect of LNnT | Cell Line | Reference |

| IL-8 | Significantly attenuated TNF-α induced IL-8 secretion. | Fetal intestinal epithelial cells (FHs 74 Int) | [10] |

Signaling Pathway Modulation

The interaction of LNnT with TNFR1 is a critical upstream event that can influence major inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting TNF-α signaling, LNnT can prevent the activation of these pathways, which are central to the expression of pro-inflammatory genes.

Caption: LNnT's anti-inflammatory mechanism via TNFR1 interaction.

Experimental Protocols

In Vitro Fermentation of this compound

This protocol is designed to assess the prebiotic potential of LNnT by measuring its fermentation by gut microbiota and the subsequent production of SCFAs.

Materials:

-

Anaerobic chamber or system

-

Sterile anaerobic basal nutrient medium

-

Fresh fecal samples from healthy donors

-

This compound (LNnT)

-

Gas chromatography system for SCFA analysis

-

qPCR or 16S rRNA sequencing for microbial analysis

Procedure:

-

Prepare a fecal slurry by homogenizing fresh fecal samples in a sterile anaerobic buffer.

-

In an anaerobic chamber, dispense the basal nutrient medium into sterile fermentation vessels.

-

Add LNnT to the experimental vessels to a final concentration of 1% (w/v). Include a negative control (no substrate) and a positive control (e.g., FOS).

-

Inoculate each vessel with the fecal slurry.

-

Incubate the vessels at 37°C under anaerobic conditions for 24-48 hours.

-

Collect samples at various time points (e.g., 0, 12, 24, 48 hours) for pH measurement, SCFA analysis, and microbial community analysis.

-

Analyze SCFA concentrations using gas chromatography.

-

Extract DNA from the collected samples and analyze the microbial composition using qPCR for specific bacterial groups or 16S rRNA gene sequencing for a comprehensive community profile.

Caption: Workflow for in vitro fermentation of LNnT.

Caco-2 Cell Culture for Immunomodulatory Studies

This protocol describes the culture of Caco-2 cells to form a polarized monolayer, which serves as an in vitro model of the intestinal epithelium to study the immunomodulatory effects of LNnT.

Materials:

-

Caco-2 cell line (ATCC HTB-37)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Transwell inserts (0.4 µm pore size)

-

TNF-α

-

This compound (LNnT)

-

ELISA kits for cytokine measurement (e.g., IL-8)

Procedure:

-

Culture Caco-2 cells in DMEM in tissue culture flasks at 37°C in a 5% CO2 incubator.

-

Subculture the cells every 3-4 days when they reach 80-90% confluency.

-

Seed the Caco-2 cells onto Transwell inserts at a high density.

-

Culture the cells on the inserts for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.

-

After 21 days, treat the apical side of the Caco-2 cell monolayers with LNnT (e.g., 5 mg/mL) for a specified period (e.g., 24 hours).

-

Induce an inflammatory response by adding TNF-α (e.g., 10 ng/mL) to the basolateral medium.

-

After the incubation period, collect the basolateral medium.

-

Measure the concentration of secreted cytokines, such as IL-8, in the collected medium using an ELISA kit.

Caption: Workflow for Caco-2 cell culture and immunomodulation assay.

Conclusion and Future Perspectives

This compound is a key bioactive component of human milk with well-documented prebiotic and immunomodulatory effects. Its ability to shape the gut microbiota towards a healthier composition and to directly modulate host immune responses highlights its potential for use in infant formula, as a therapeutic agent for gut-related inflammatory conditions, and as a supplement to support gut health in various populations.

Future research should focus on further elucidating the specific molecular mechanisms underlying LNnT's effects on host signaling pathways. Clinical trials in diverse populations are needed to fully understand its therapeutic potential in conditions such as inflammatory bowel disease, irritable bowel syndrome, and allergies. Furthermore, investigating the synergistic effects of LNnT with other HMOs and probiotics could lead to the development of novel synbiotic formulations with enhanced health benefits.

References

- 1. Human Milk Oligosaccharide-Stimulated Bifidobacterium Species Contribute to Prevent Later Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and this compound Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brill.com [brill.com]

- 4. 2′FL and LNnT Exert Antipathogenic Effects against C. difficile ATCC 9689 In Vitro, Coinciding with Increased Levels of Bifidobacteriaceae and/or Secondary Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2'FL and LNnT Exert Antipathogenic Effects against C. difficile ATCC 9689 In Vitro, Coinciding with Increased Levels of Bifidobacteriaceae and/or Secondary Bile Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Microbial Composition and In Vitro Fermentation Patterns of Human Milk Oligosaccharides and Prebiotics Differ between Formula-Fed and Sow-Reared Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Lacto-N-neotetraose: Discovery, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in infant health and development. As a key component of the complex glycan profile of human milk, LNnT contributes to the establishment of a healthy gut microbiome and modulates the infant's developing immune system. This technical guide provides a comprehensive overview of the discovery, structural characterization, biosynthesis, and biological functions of LNnT. It details experimental protocols for its synthesis, purification, and analysis, and presents quantitative data on its interactions and immunomodulatory effects. Furthermore, this guide visualizes the key signaling pathways influenced by LNnT, offering a valuable resource for researchers and professionals in the fields of glycobiology, nutrition, and drug development.

Discovery and Structure

This compound was identified as one of the abundant oligosaccharides in human breast milk. Structurally, it is a linear tetrasaccharide with the following sequence: Galβ1-4GlcNAcβ1-3Galβ1-4Glc.[1][2] LNnT is an isomer of lacto-N-tetraose (LNT), differing in the linkage between the terminal galactose and N-acetylglucosamine residues (β1-4 in LNnT versus β1-3 in LNT).[3] This structural difference classifies LNnT as a type 2 HMO core structure.[3][4]

Chemical Formula: C₂₆H₄₅NO₂₁ Molar Mass: 707.63 g/mol [5]

Biosynthesis of this compound

The biosynthesis of LNnT involves the sequential action of specific glycosyltransferases. In vivo, this process occurs in the mammary gland. For research and industrial applications, LNnT can be produced through chemoenzymatic methods or microbial fermentation using engineered strains of Escherichia coli or Bacillus subtilis.[1][6][7][8][9][10]

The core enzymatic steps for the biosynthesis of LNnT from lactose are:

-

Formation of Lacto-N-triose II (LNT II): The enzyme β-1,3-N-acetylglucosaminyltransferase (LgtA) transfers an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to the C3 position of the glucose moiety of lactose.[1][2]

-

Formation of this compound: The enzyme β-1,4-galactosyltransferase (LgtB) then adds a galactose (Gal) residue from UDP-Gal to the C4 position of the newly added GlcNAc of LNT II.[1][2]

Experimental Workflow for Microbial Production of LNnT

The following diagram illustrates a general workflow for the production of LNnT in an engineered microbial host.

Experimental Protocols

Chemoenzymatic Synthesis of this compound

This protocol provides a high-level overview of a convergent chemoenzymatic approach for LNnT synthesis.

Materials:

-

Protected lactosamine donor (e.g., with a suitable leaving group)

-

Regioselectively protected lactose acceptor

-

Glycosyltransferase enzymes (LgtA and LgtB)

-

UDP-sugars (UDP-GlcNAc, UDP-Gal)

-

Appropriate buffers and solvents

-

Reaction vessels and purification columns

Procedure:

-

Chemical Synthesis of Building Blocks:

-

Synthesize a protected lactosamine donor and a regioselectively protected lactose acceptor using established organic chemistry methods. This involves a series of protection and deprotection steps to ensure specific glycosidic bond formation.

-

-

Enzymatic Glycosylation (Convergent Approach):

-

Step 1 (Formation of protected LNT II): In a suitable buffer, react the protected lactose acceptor with UDP-GlcNAc in the presence of LgtA. Monitor the reaction progress by TLC or HPLC.

-

Step 2 (Formation of protected LNnT): To the reaction mixture containing the protected LNT II, add UDP-Gal and LgtB. Continue the incubation until the formation of the protected tetrasaccharide is complete.

-

-

Purification of Protected LNnT:

-

Purify the protected LNnT from the reaction mixture using column chromatography (e.g., silica gel).

-

-

Deprotection:

-

Remove the protecting groups from the purified tetrasaccharide using appropriate chemical methods (e.g., hydrogenolysis for benzyl groups) to yield the final LNnT product.

-

-

Final Purification:

-

Purify the deprotected LNnT using size-exclusion chromatography or other suitable methods to obtain a high-purity product.

-

Purification of LNnT from Fermentation Broth

This protocol outlines a multi-step process for purifying LNnT from a microbial fermentation broth.[1]

Procedure:

-

Biomass Removal:

-

Separate the microbial cells from the fermentation broth by centrifugation or microfiltration.

-

-

Membrane Filtration:

-

Subject the cell-free broth to a series of membrane filtration steps (e.g., ultrafiltration and nanofiltration) to remove high molecular weight impurities and concentrate the oligosaccharide fraction.

-

-

Ion Exchange Chromatography:

-

Pass the concentrated solution through an ion exchange resin to remove charged molecules such as proteins, peptides, and salts.

-

-

Simulated Moving Bed (SMB) Chromatography:

-

Employ SMB chromatography for the efficient separation of LNnT from other structurally similar oligosaccharides, such as the precursor LNT II and unreacted lactose. This continuous chromatographic technique allows for high-purity separation on a large scale.

-

-

Crystallization:

-

Concentrate the purified LNnT solution and induce crystallization by adding an anti-solvent (e.g., ethanol) or by controlled cooling.

-

-

Drying:

-

Collect the LNnT crystals by filtration and dry them under vacuum to obtain a high-purity powder.

-

Analysis of LNnT by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is suitable for the quantification of LNnT in complex matrices like infant formula.[11][12][13]

Instrumentation:

-

High-Performance Ion Chromatography System

-

Pulsed Amperometric Detector with a gold working electrode

-

Anion-exchange column (e.g., CarboPac series)

Reagents:

-

Sodium hydroxide (NaOH) solution (for mobile phase)

-

Sodium acetate (NaOAc) solution (for gradient elution)

-

High-purity water

-

LNnT analytical standard

Sample Preparation (Infant Formula):

-

Accurately weigh a sample of the infant formula powder.

-

Dissolve the powder in high-purity water with heating and vortexing.

-

Precipitate proteins by adding an organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

Chromatographic Conditions (Example):

-

Column: CarboPac PA1 (2 x 250 mm)

-

Mobile Phase A: 100 mM NaOH

-

Mobile Phase B: 100 mM NaOH with 1 M NaOAc

-

Gradient: A suitable gradient of mobile phase B to elute LNnT and separate it from other carbohydrates.

-

Flow Rate: 0.25 mL/min

-

Column Temperature: 25°C

-

Detection: Pulsed Amperometry

Quantitative Data

Binding Affinities and Immunomodulatory Concentrations

| Analyte/System | Method | Quantitative Value | Reference |

| Binding to TNFR1 | Microscale Thermophoresis | Kd = 900 ± 660 nM | [7][10] |

| Inhibition of TNF-α induced IL-8 secretion in fetal intestinal epithelial cells (FHs 74 Int) | ELISA | 38% reduction at 5 mg/mL | [7][10] |

| Induction of IL-4, IL-10, and IL-13 expression in a wound healing model | Real-time PCR | Increased expression at 100 and 200 µg intradermal treatment | [14] |

| Inhibition of naive CD4+ T cell proliferation (indirectly via Gr1+ cells) | In vitro co-culture | Suppression observed | [1][13] |

| Binding to Galectin-7 | Biolayer Interferometry | Kd = 270 µM (for Lacto-N-tetraose, a structural isomer) | [6] |

| Binding to Galectin-8N | Flow Cytometry | High affinity for α2,3-sialylated N-acetyllactosamine structures (related to LNnT) | [12] |

Note: Quantitative binding data for LNnT with a broad range of galectins is an active area of research. The provided data for galectins serves as an indicator of potential interactions based on structural similarity and related compounds.

Signaling Pathways

Modulation of TNF-α Signaling by this compound

LNnT has been shown to attenuate the inflammatory effects of Tumor Necrosis Factor-alpha (TNF-α) through a dual mechanism involving the TNF Receptor 1 (TNFR1).[7][10]

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Microbial signals, MyD88, and lymphotoxin drive TNF-independent intestinal epithelial tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic synthesis of lacto-N-tetrasaccharide and sialyl lacto-N-tetrasaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organomation.com [organomation.com]

- 5. Human Milk Components Modulate Toll-Like Receptor–Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Chemoenzymatic Synthesis of Asymmetrically Branched Human Milk Oligosaccharide Lacto-N-Hexaose [frontiersin.org]

- 7. books.rsc.org [books.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances on Lacto- N-neotetraose, a Commercially Added Human Milk Oligosaccharide in Infant Formula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The chemical synthesis of human milk oligosaccharides: this compound (Galβ1→4GlcNAcβ1→ 3Galβ1→ 4Glc) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organomation.com [organomation.com]

- 13. The schistosome oligosaccharide this compound expands Gr1(+) cells that secrete anti-inflammatory cytokines and inhibit proliferation of naive CD4(+) cells: a potential mechanism for immune polarization in helminth infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

The Natural Occurrence of Lacto-N-neotetraose in Human Milk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk is a complex biological fluid rich in a diverse array of bioactive components, among which Human Milk Oligosaccharides (HMOs) represent the third most abundant solid constituent after lactose and lipids.[1][2] These complex carbohydrates are not readily digested by the infant but play a crucial role in shaping the infant's gut microbiota, modulating the immune system, and protecting against pathogens.[3][4] Lacto-N-neotetraose (LNnT), a neutral core HMO, is one of the most abundant of these critical molecules.[2][5] This technical guide provides an in-depth overview of the natural occurrence of LNnT in human milk, its quantitative variation, detailed analytical methodologies for its characterization, and its known biological signaling pathways.

This compound (Galβ1-4GlcNAcβ1-3Galβ1-4Glc) is a type II oligosaccharide, an isomer of Lacto-N-tetraose (LNT), which is a type I HMO.[3][6] The structural difference lies in the linkage between galactose and N-acetylglucosamine. This seemingly minor structural variation can lead to different biological activities.[2] LNnT has been shown to act as a prebiotic, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium.[2][3] Furthermore, emerging research highlights its role in immune modulation, including the attenuation of inflammatory responses in intestinal epithelial cells.[4][7]

Quantitative Data on this compound in Human Milk

The concentration of LNnT in human milk is dynamic and influenced by several factors, including the stage of lactation and the mother's secretor status. Generally, the total concentration of HMOs is highest in colostrum and decreases as milk matures.[1][8] The following table summarizes the reported concentrations of LNnT across different lactation stages.

| Lactation Stage | LNnT Concentration (mg/L) | Reference |

| Colostrum | Varies, generally higher than in mature milk. Specific values are often grouped with total HMOs, which can be over 20 g/L. | [1][9] |

| Transitional Milk | Concentrations begin to decline from colostrum levels. | [8] |

| Mature Milk (1 Month) | In mothers with high 2'-FL levels, the median concentration was found to be lower than in mothers with low 2'-FL levels. A study reported a median of 487 mg/L at 1 month, which reduced over time. | [10] |

| Mature Milk (2 Months) | A decrease from 1-month concentrations is observed. In one study, the median concentration reduced to 263 mg/L. | [10] |

| Mature Milk (4 Months) | Further reduction in concentration, with one study reporting a median of 150 mg/L. | [10] |

| Mature Milk (General) | Concentrations are influenced by the mother's FUT2 gene (secretor status), with milk from mothers with low 2'-FL having lower LNnT concentrations. | [10] |

Note: Concentrations can vary significantly between individuals and populations. The data presented is a synthesis of findings from multiple studies and should be considered as representative ranges.

Experimental Protocols for this compound Analysis

Accurate quantification of LNnT in the complex matrix of human milk requires sophisticated analytical techniques. The most commonly employed methods are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantification of LNnT by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a robust and sensitive method for the direct quantification of underivatized carbohydrates.[2][11]

a. Sample Preparation:

-

Thawing and Dilution: Thaw frozen human milk samples at 4°C overnight. Dilute an aliquot of the milk sample with an equal volume of Milli-Q water.[12]

-

Protein Precipitation: Add four volumes of ice-cold ethanol to the diluted milk sample. Vortex the mixture and incubate at -20°C for 1 hour to precipitate proteins.[11]

-

Centrifugation: Centrifuge the sample at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[11]

-

Solid-Phase Extraction (SPE) for Cleanup:

-

Condition a graphitized carbon SPE cartridge with one column volume of 80% acetonitrile (ACN), followed by one column volume of deionized (DI) water.[11]

-

Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Wash the cartridge with two column volumes of DI water to remove salts and lactose.[11]

-

Elute the neutral HMO fraction, which includes LNnT, with 40% ACN.[11]

-

-

Final Preparation: Dry the eluted fraction under vacuum and reconstitute in a known volume of DI water for HPAEC-PAD analysis.

b. HPAEC-PAD Analysis:

-

Instrumentation: Use an HPLC system equipped with a quaternary pump, autosampler, thermal compartment, and a pulsed amperometric detector with a gold working electrode and a pH-Ag/AgCl reference electrode.[11]

-

Chromatographic Column: A CarboPac PA-1 column (250 mm × 2 mm ID) preceded by a CarboPac PA guard column (25 mm × 2 mm ID) is commonly used.[12]

-

Mobile Phases:

-

Mobile Phase A: 0.1 M NaOH

-

Mobile Phase B: 1 M NaOAc in 0.1 M NaOH[12]

-

-

Gradient Elution: A typical gradient involves a linear increase of Mobile Phase B to separate the different HMOs. For example, a gradient of 0 to 10% B over the first 10 minutes can be employed.[12]

-

Detection: Use a pulsed amperometric detector to monitor the oligosaccharide signals.[12]

-

Quantification: Prepare a calibration curve using a series of working standard solutions of LNnT (e.g., 0.1 µg/mL to 50 µg/mL). The concentration of LNnT in the sample is determined by comparing its peak area to the calibration curve.[11][13]

Quantification of LNnT by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple HMOs.

a. Sample Preparation: Sample preparation is similar to that for HPAEC-PAD, involving protein precipitation and SPE cleanup to isolate the HMO fraction.

b. LC-MS/MS Analysis:

-

Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q Exactive Plus hybrid FT mass spectrometer) with a heated electrospray ionization (HESI) source.[14][15]

-

Chromatographic Column: A HILIC-OH5 column (2.1×150mm, 2.7µm) is suitable for separating polar oligosaccharides.[14][15]

-

Mobile Phases:

-

Gradient Elution: A linear gradient from a high to a low percentage of acetonitrile is used. A typical gradient might start at 80% B and decrease to 20% B over 30 minutes.[15]

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative or positive electrospray ionization (ESI).[14]

-

Scan Mode: Full scan and parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) for targeted quantification.[14]

-

Key Parameters: Optimize spray voltage, capillary temperature, sheath gas, and auxiliary gas flow rates.[14][15]

-

-

Quantification: Create external calibration curves using commercially available LNnT standards. Due to the lack of a universal internal standard for all HMOs, external calibration is common.[14] Isomeric compounds can often be distinguished by their unique MS/MS fragmentation patterns.[15]

Signaling Pathways and Biological Activities of this compound

LNnT exerts its biological effects through direct interaction with host cells and by modulating the gut microbiota.

Anti-inflammatory Effects in Intestinal Epithelial Cells

LNnT has been shown to attenuate inflammation induced by Tumor Necrosis Factor-alpha (TNF-α) in fetal intestinal epithelial cells.[7] The proposed mechanism involves the interaction of LNnT with TNF receptor 1 (TNFR1).[7] This interaction can lead to the shedding of the soluble form of TNFR1 (sTNFR1), which can then neutralize TNF-α, or LNnT may directly bind to TNFR1, preventing TNF-α from binding and initiating the inflammatory cascade.[7]

Caption: LNnT interaction with the TNF-α signaling pathway.

Modulation of Immune Responses

LNnT can modulate immune cell activity. Studies have shown that LNnT can expand a population of Gr1+ cells that secrete anti-inflammatory cytokines like IL-10 and TGF-β.[16] This expansion can suppress the proliferation of naive CD4+ T cells.[16] Furthermore, LNnT has been observed to increase the expression of type 2 immune response genes, including IL-4 and IL-13, which can influence processes like wound healing.[17]

Caption: Immunomodulatory effects of this compound.

Classification of Human Milk Oligosaccharides

HMOs are broadly classified into three main groups: neutral core, neutral fucosylated, and acidic sialylated oligosaccharides. LNnT belongs to the neutral core group.

Caption: Classification of Human Milk Oligosaccharides.

Experimental Workflow for HMO Analysis

The following diagram illustrates a typical workflow for the analysis of HMOs from human milk.

Caption: General workflow for HMO analysis.

Conclusion

This compound is a significant and abundant neutral core oligosaccharide in human milk, with concentrations varying across lactation stages. Its role as a prebiotic and an immunomodulatory agent underscores its importance for infant health. The detailed analytical protocols provided in this guide offer a foundation for researchers to accurately quantify LNnT and further investigate its biological functions. The elucidation of its interaction with signaling pathways, such as the TNF-α pathway, opens avenues for the development of novel therapeutics and advanced infant nutrition. Continued research into LNnT and other HMOs is crucial for a deeper understanding of the complex bioactivity of human milk and its profound impact on infant development.

References

- 1. Clinical and Experimental Pediatrics [e-cep.org]

- 2. This compound (LNnT) Analysis Service - CD BioGlyco [bioglyco.com]

- 3. layerorigin.com [layerorigin.com]

- 4. Recent Advances on Lacto- N-neotetraose, a Commercially Added Human Milk Oligosaccharide in Infant Formula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and this compound Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Breastmilk composition - GIFA [gifa.org]

- 9. iris.unica.it [iris.unica.it]

- 10. pdgmihulusungaiutara.id [pdgmihulusungaiutara.id]

- 11. benchchem.com [benchchem.com]

- 12. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. MASONACO - Human milk oligosaccharides [masonaco.org]

- 15. benchchem.com [benchchem.com]

- 16. The schistosome oligosaccharide this compound expands Gr1(+) cells that secrete anti-inflammatory cytokines and inhibit proliferation of naive CD4(+) cells: a potential mechanism for immune polarization in helminth infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The in vivo effect of this compound (LNnT) on the expression of type 2 immune response involved genes in the wound healing process - PMC [pmc.ncbi.nlm.nih.gov]

Lacto-N-neotetraose: A Technical Guide to its Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-neotetraose (LNnT) is a neutral core human milk oligosaccharide (HMO) that is gaining significant attention for its multifaceted roles in infant development and beyond. While its prebiotic effects on the gut microbiota are well-documented, a growing body of evidence highlights its direct and indirect immunomodulatory properties.[1][2] This technical guide provides an in-depth overview of the current understanding of LNnT's impact on the immune system, focusing on its effects on immune cell populations, cytokine profiles, and underlying signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of LNnT.

Data Presentation: Quantitative Effects of this compound on Immune Responses

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the immunomodulatory effects of LNnT.

| In Vitro Study: Attenuation of TNF-α-Induced Inflammation | |

| Cell Line | Fetal Human Intestinal Epithelial Cells (FHs 74 Int) |

| Parameter Measured | Interleukin-8 (IL-8) Secretion |

| Treatment Conditions | Cells were stimulated with 10 ng/mL TNF-α for 24 hours in the presence or absence of 5 mg/mL LNnT. |

| Key Finding | LNnT significantly attenuated TNF-α-induced IL-8 secretion. |

| Quantitative Result | 38% reduction in IL-8 secretion (p < 0.0001)[3] |

| Reference | Cheng et al. (2021) |

| In Vivo Study: Promotion of a Type 2 Immune Response in Wound Healing | |

| Model | Murine full-thickness wound model |

| Parameter Measured | Gene expression of cytokines in wound tissue |

| Treatment Conditions | Intradermal injection of 100 µg or 200 µg of LNnT. |

| Key Finding | LNnT treatment led to a significant increase in the expression of anti-inflammatory and Type 2 cytokines. |

| Quantitative Results | Higher expression of IL-10, IL-4, and IL-13 in LNnT-treated groups compared to the control group.[4][5] |

| Reference | Farhadihosseinabadi et al. (2020) |

| In Vitro Study: Interaction with TNF Receptor 1 (TNFR1) | |

| Methodology | Microscale Thermophoresis (MST) |

| Parameter Measured | Binding affinity of LNnT to TNFR1 |

| Key Finding | LNnT directly binds to TNFR1. |

| Quantitative Result | Dissociation constant (Kd) of 900 ± 660 nM[3] |

| Reference | Cheng et al. (2021) |

Key Immunomodulatory Mechanisms of this compound

LNnT exerts its immunomodulatory effects through several interconnected mechanisms:

-

Direct Interaction with Intestinal Epithelial Cells: LNnT can directly modulate the inflammatory response of intestinal epithelial cells. As demonstrated in fetal gut epithelial cells, LNnT can significantly reduce the secretion of the pro-inflammatory chemokine IL-8 induced by TNF-α.[3] This effect is, at least in part, mediated by its interaction with Tumor Necrosis Factor Receptor 1 (TNFR1).[3] LNnT has been shown to not only bind to TNFR1 but also to promote the shedding of its ectodomain.[3] This shedding mechanism may reduce the availability of the receptor for TNF-α, thereby dampening the inflammatory signaling cascade.

-

Modulation of Immune Cell Populations and Cytokine Secretion: In vivo studies have shown that LNnT can expand a population of Gr1+/CD11b+/F4/80+ cells.[6][7] These cells exhibit immunosuppressive properties, including the ability to suppress the proliferation of naive CD4+ T cells.[6][7] Furthermore, these LNnT-expanded cells spontaneously produce anti-inflammatory cytokines, including Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β).[6][7]

-

Promotion of a Type 2 Immune Response: In a murine model of wound healing, LNnT was found to accelerate the healing process by promoting a type 2 immune response.[5] This was evidenced by the increased expression of key type 2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13), as well as the anti-inflammatory cytokine IL-10.[5] This shift towards a type 2 response is often associated with tissue repair and resolution of inflammation.

-

Indirect Immunomodulation via the Gut Microbiota: LNnT is a well-established prebiotic that selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species.[1][8] A healthy gut microbiota is crucial for the proper development and function of the immune system. The metabolites produced by these bacteria, such as short-chain fatty acids (SCFAs), have their own immunomodulatory effects, contributing to the overall impact of LNnT on immune homeostasis.

Signaling Pathways Modulated by this compound

The primary signaling pathway identified to be directly modulated by LNnT is the TNF-α/TNFR1 pathway . By interacting with TNFR1, LNnT can interfere with the downstream signaling cascade that typically leads to the activation of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) .

Caption: LNnT's modulation of the TNF-α/TNFR1 signaling pathway.

While direct evidence for LNnT's impact on STAT (Signal Transducer and Activator of Transcription) signaling is less clear, the observed increase in IL-10, IL-4, and IL-13 production suggests a potential indirect influence, as these cytokines are known to signal through STAT pathways.

Experimental Protocols

In Vitro Attenuation of TNF-α-Induced Inflammation in Fetal Intestinal Epithelial Cells

This protocol is based on the methodology described by Cheng et al. (2021).[3]

-

Cell Culture:

-

Fetal human intestinal epithelial cells (FHs 74 Int, ATCC CCL-241) are cultured in Hybri-Care Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 30 ng/mL epidermal growth factor (EGF).[9]

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[9]

-

-

Inflammation Induction and Treatment:

-

FHs 74 Int cells are seeded in appropriate culture plates and allowed to adhere.

-

The cells are then treated with 10 ng/mL of recombinant human TNF-α to induce an inflammatory response.

-

Concurrently, cells are co-treated with 5 mg/mL of this compound.

-

Control groups include untreated cells and cells treated with only TNF-α.

-

-

Endpoint Analysis:

-

After a 24-hour incubation period, the cell culture supernatant is collected.

-

The concentration of Interleukin-8 (IL-8) in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

-

Caption: Experimental workflow for in vitro inflammation studies.

In Vivo Murine Full-Thickness Wound Healing Model

This protocol is based on the methodology described by Farhadihosseinabadi et al. (2020).[4][5]

-

Animal Model:

-

Adult male BALB/c mice are used for this model.

-

Animals are housed under standard laboratory conditions.

-

-

Wound Creation:

-

Mice are anesthetized, and the dorsal hair is shaved and the skin disinfected.

-

A full-thickness excisional wound is created on the dorsum of each mouse using a 6-mm biopsy punch.[4]

-

-

Treatment:

-

Immediately after wounding, mice are randomly assigned to treatment groups.

-

The treatment groups receive an intradermal injection of 100 µg or 200 µg of this compound dissolved in a suitable vehicle (e.g., PBS) around the wound site.

-

The control group receives an injection of the vehicle alone.

-

-

Endpoint Analysis:

-

At predetermined time points (e.g., days 3, 7, 14, and 21 post-wounding), animals are euthanized, and the wound tissue is excised.

-

A portion of the tissue is fixed in formalin for histological analysis (e.g., H&E staining) to assess wound closure and re-epithelialization.

-

Another portion of the tissue is used for RNA extraction.

-

Quantitative real-time PCR (qRT-PCR) is performed to measure the gene expression levels of IL-10, IL-4, and IL-13.

-

Caption: Experimental workflow for the in vivo wound healing model.

Conclusion and Future Directions

This compound demonstrates significant immunomodulatory properties through both direct and indirect mechanisms. Its ability to attenuate inflammation, promote a type 2 immune response, and interact with key signaling pathways highlights its potential as a therapeutic agent for a range of inflammatory and immune-mediated conditions.

Future research should focus on further elucidating the precise molecular mechanisms underlying LNnT's effects, particularly in identifying other potential cell surface receptors and dissecting the downstream signaling events. More detailed dose-response studies and investigations in various disease models will be crucial for translating the promising preclinical findings into clinical applications. The development of LNnT as a standalone immunomodulatory agent or as an adjunct therapy warrants further exploration.

References

- 1. Global Transcriptional Analysis of Nontransformed Human Intestinal Epithelial Cells (FHs 74 Int) after Exposure to Selected Drinking Water Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 3. Protocol for cutaneous wound healing assay in a murine model. | Semantic Scholar [semanticscholar.org]

- 4. Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]

- 5. A Pilot Study To Establish an In Vitro Model To Study Premature Intestinal Epithelium and Gut Microbiota Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]

- 7. The schistosome oligosaccharide this compound expands Gr1(+) cells that secrete anti-inflammatory cytokines and inhibit proliferation of naive CD4(+) cells: a potential mechanism for immune polarization in helminth infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. layerorigin.com [layerorigin.com]

- 9. Global transcriptional analysis of human FHs 74 Int intestinal epithelial cells after exposure to advanced glycation end products | PLOS One [journals.plos.org]

The Metabolic Journey of Lacto-N-neotetraose in the Infant Gut: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in shaping the infant gut microbiome and influencing infant health. Unlike digestible carbohydrates, LNnT resists hydrolysis by host enzymes in the upper gastrointestinal tract and reaches the colon intact, where it becomes a selective substrate for beneficial gut bacteria, particularly species of the genus Bifidobacterium. This technical guide provides an in-depth exploration of the metabolic fate of LNnT in the infant gut, detailing its microbial utilization, the functional consequences of its metabolism, and the experimental methodologies used to elucidate these processes.

Digestion and Absorption of this compound

LNnT, with its core structure of Galβ1-4GlcNAcβ1-3Galβ1-4Glc, is not hydrolyzed by human intestinal enzymes.[1] Consequently, it is not absorbed in the small intestine and arrives in the colon in high concentrations, ready for microbial fermentation. The indigestible nature of LNnT is a key feature that allows it to function as a prebiotic, selectively nourishing specific members of the gut microbiota.

Microbial Utilization of this compound

The primary colonizers and metabolizers of LNnT in the infant gut are bifidobacteria, most notably Bifidobacterium longum subsp. infantis and Bifidobacterium breve.[2][3] These bacteria possess specialized enzymatic machinery to import and catabolize LNnT.

Transport into the Bacterial Cell

The uptake of LNnT by bifidobacteria is an active process mediated by specific ATP-binding cassette (ABC) transporters. These transporters consist of a solute-binding protein (SBP) that captures LNnT in the extracellular space with high affinity and delivers it to a membrane-spanning permease for translocation into the cytoplasm. This intracellular consumption strategy prevents other gut microbes from accessing the monosaccharide components of LNnT.

Intracellular Degradation

Once inside the bacterial cell, LNnT is sequentially broken down by a series of intracellular glycosyl hydrolases into its constituent monosaccharides: galactose, N-acetylglucosamine (GlcNAc), and glucose.[3][4] These monosaccharides then enter the central fermentation pathway of bifidobacteria, known as the "bifid shunt" or fructose-6-phosphate phosphoketolase (F6PPK) pathway.[3][4]

The following diagram illustrates the general pathway for LNnT transport and initial degradation in Bifidobacterium longum subsp. infantis.

References

- 1. Oligosaccharide Binding Proteins from Bifidobacterium longum subsp. infantis Reveal a Preference for Host Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Milk Oligosaccharides Are Associated with Lactation Stage and Lewis Phenotype in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Lacto-N-neotetraose and its Interaction with the Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in the establishment and development of the infant gut microbiota.[1] Unlike most dietary carbohydrates, LNnT is indigestible by human enzymes and reaches the colon intact, where it serves as a selective prebiotic for beneficial gut bacteria, particularly species of the genus Bifidobacterium.[2] This selective fermentation leads to the production of various metabolites, most notably short-chain fatty acids (SCFAs), which have profound effects on host physiology, including gut barrier function and immune modulation. Understanding the intricate interactions between LNnT, the gut microbiota, and the host is of significant interest for the development of novel prebiotics, infant formula fortification, and therapeutic interventions for various gut-related disorders. This technical guide provides an in-depth overview of the current scientific understanding of LNnT's interaction with the gut microbiota, including quantitative data on its effects, detailed experimental protocols for its study, and visualizations of key metabolic and signaling pathways.

Data Presentation

Quantitative Impact of this compound on Gut Microbiota Composition

The supplementation of LNnT has been shown to significantly alter the composition of the gut microbiota, both in vitro and in vivo. The primary effect is a marked increase in the relative abundance of Bifidobacterium, a genus widely recognized for its probiotic properties.

| Study Type | Organism/Model | Dosage/Concentration | Duration | Key Findings in Microbiota Composition | Reference |

| In vitro fermentation | Human fecal microbiota | 1% (w/v) LNnT | 48 hours | Significant increase in the relative abundance of Bifidobacterium. | [3] |

| In vitro fermentation | Piglet fecal microbiota | 10 g/L LNnT | 12 hours | Increased abundance of Bifidobacterium and Lactobacillus. | [4] |

| Clinical Trial | Healthy Adults | 10g/day 2'FL and LNnT mix | 2 weeks | Increase in relative abundance of Actinobacteria, particularly Bifidobacterium. Reduction in Firmicutes and Proteobacteria. | [5] |